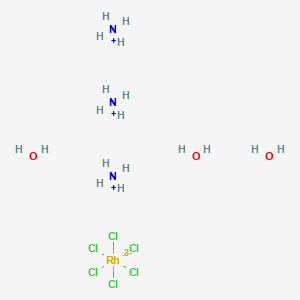
Ammonium hexachlororhodate(III) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexachlororhodate(III) trihydrate, with the chemical formula (NH₄)₃RhCl₆·3H₂O, is a coordination compound containing rhodium in its +3 oxidation state. It consists of ammonium cations (NH₄⁺) and hexachlororhodate(III) anions (RhCl₆³⁻). The compound is a reddish-brown crystalline solid.
Preparation Methods
a. Synthetic Routes: Ammonium hexachlororhodate(III) trihydrate can be synthesized through the reaction of rhodium(III) chloride with ammonium chloride in water. The balanced chemical equation is as follows:
2RhCl3+6NH4Cl+3H2O→(NH4)3RhCl6⋅3H2O
b. Industrial Production: Industrial production methods typically involve the controlled precipitation of the compound from a solution containing rhodium salts and ammonium chloride. The trihydrate form is commonly obtained due to its stability.
Chemical Reactions Analysis
Ammonium hexachlororhodate(III) trihydrate undergoes various chemical reactions:
Redox Reactions: It participates in redox processes, where it can either donate or accept electrons.
Substitution Reactions: The hexachlororhodate(III) ligands can be replaced by other ligands (e.g., cyanide, thiocyanate) through substitution reactions.
Complex Formation: It forms coordination complexes with other ligands.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Various ligands (e.g., cyanide, thiocyanate) in aqueous or organic solvents.
Major Products: The major products depend on the specific reaction conditions and ligands involved. For example, substitution with cyanide ligands yields ammonium hexachlororhodanate(III) and ammonium hexachlororhodinate(III).
Scientific Research Applications
Ammonium hexachlororhodate(III) trihydrate finds applications in:
Catalysis: It serves as a catalyst in organic transformations.
Electrochemistry: Used in electrochemical studies and fuel cells.
Materials Science: Functionalization of carbon nanotubes with metallic nanoparticles.
Mechanism of Action
The exact mechanism of action for this compound varies depending on its application. In catalysis, it likely involves coordination with reactants and facilitating reaction pathways.
Comparison with Similar Compounds
Ammonium hexachlororhodate(III) trihydrate is unique due to its specific ligand arrangement. Similar compounds include other rhodium complexes, such as rhodium(III) chloride and rhodium(III) nitrate.
Properties
Molecular Formula |
Cl6H18N3O3Rh |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
triazanium;hexachlororhodium(3-);trihydrate |
InChI |
InChI=1S/6ClH.3H3N.3H2O.Rh/h6*1H;3*1H3;3*1H2;/q;;;;;;;;;;;;+3/p-3 |
InChI Key |
SLWDJNKIZRQWJP-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.O.O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
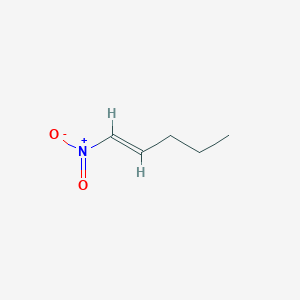
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
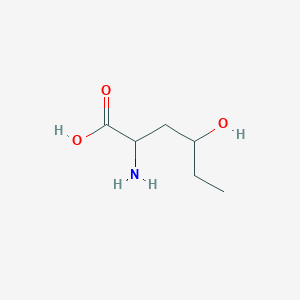
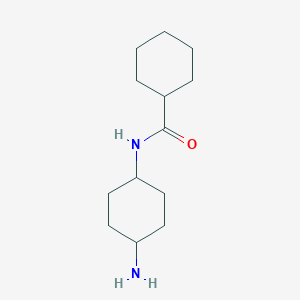
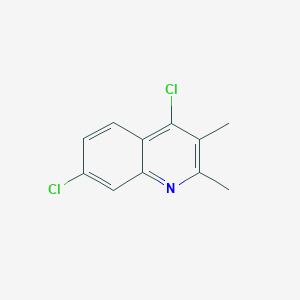

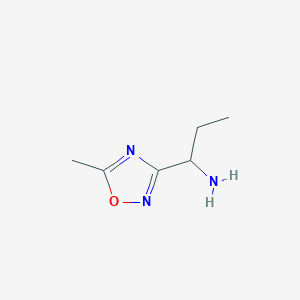


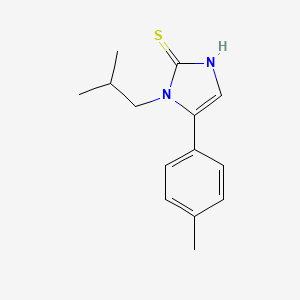
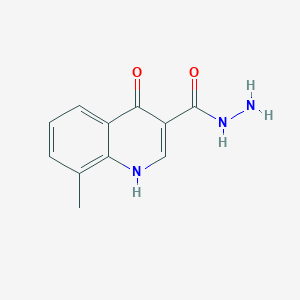
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
